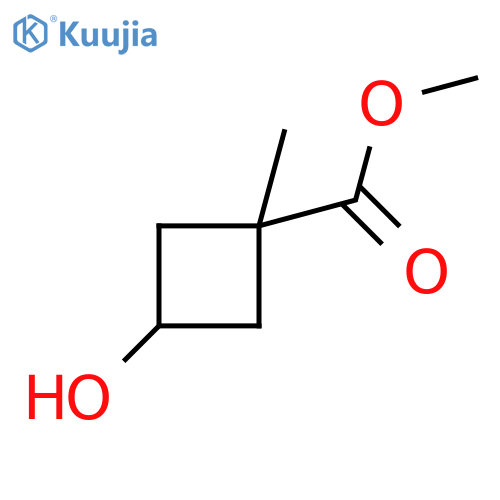

Cas no 1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate)

1408075-48-8 structure

商品名:trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

CAS番号:1408075-48-8

MF:C7H12O3

メガワット:144.168382644653

MDL:MFCD23105988

CID:3166627

PubChem ID:45090007

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

-

- trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

- P13534

- AKOS025396156

- methyl3-hydroxy-1-methylcyclobutanecarboxylate

- CS-0049091

- SY099979

- 169899-49-4

- AKOS025290303

- CS-0047739

- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester(9ci)

- methyl (1r,3s)-3-hydroxy-1-methylcyclobutane-1-

- SB20668

- SY099978

- cis-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

- 1408075-48-8

- SB20666

- CS-0049656

- Methyl cis-3-hydroxy-1-methylcyclobutane-1-carboxylate

- MFCD23105985

- SCHEMBL19348571

- PB35553

- PB36095

- MFCD23105987

- AS-51785

- Methyl trans-3-hydroxy-1-methylcyclobutane-1-carboxylate

- AS-51784

- P13532

- P13533

- AKOS025404658

- methyl cis-3-hydroxy-1-methylcyclobutanecarboxylate

- METHYL (1S,3R)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE

- methyl 3-hydroxy-1-methylcyclobutanecarboxylate

- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, cis- (9CI)

- 626238-08-2

- SB20669

- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester, trans-

- Cyclobutanecarboxylic acid, 3-hydroxy-1-methyl-, methyl ester (9CI)

- METHYL (1R,3S)-3-HYDROXY-1-METHYLCYCLOBUTANE-1-CARBOXYLATE

- methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate

- cis-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate

- methyl (1s,3r)-3-hydroxy-1-methylcyclobutane-1-

- Cyclobutanecarboxylic acid,3-hydroxy-1-methyl-,methyl ester,cis-(9ci)

- Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

- Methyl trans-3-Hydroxy-1-methylcyclobutanecarboxylate

- AS-51786

- BAB23808

- MFCD23105988

- trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate

- PB38887

- SY098210

-

- MDL: MFCD23105988

- インチ: InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3/t5-,7-

- InChIKey: KFLCCZPFOPDGLN-KBTIHESUSA-N

- ほほえんだ: C[C@@]1(C[C@@H](C1)O)C(=O)OC

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 46.5Ų

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D587027-5G |

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |

1408075-48-8 | 97% | 5g |

$2255 | 2024-07-21 | |

| Chemenu | CM294652-1g |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 95% | 1g |

$1237 | 2021-06-15 | |

| Chemenu | CM294652-250mg |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 95% | 250mg |

$378 | 2023-01-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118379-500mg |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 97% | 500mg |

¥9288 | 2023-04-15 | |

| Chemenu | CM294652-1g |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 95% | 1g |

$965 | 2023-01-19 | |

| abcr | AB458962-250mg |

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate; . |

1408075-48-8 | 250mg |

€341.70 | 2025-02-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121179-250mg |

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |

1408075-48-8 | 97% | 250mg |

¥1695.0 | 2024-04-24 | |

| Ambeed | A184913-250mg |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 98% | 250mg |

$391.0 | 2024-04-24 | |

| Ambeed | A184913-100mg |

trans-Methyl 3-hydroxy-1-methylcyclobutanecarboxylate |

1408075-48-8 | 98% | 100mg |

$262.0 | 2024-04-24 | |

| A2B Chem LLC | AA63085-1g |

Trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate |

1408075-48-8 | 95% | 1g |

$728.00 | 2024-04-20 |

trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1408075-48-8 (trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate) 関連製品

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1408075-48-8)trans-methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):168.0/236.0/352.0/927.0